Cholesterol trans-Cinnamate

Vue d'ensemble

Description

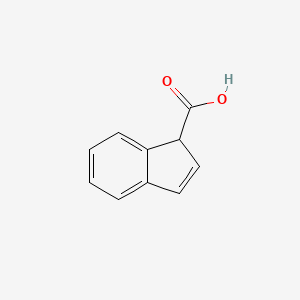

Cholesterol trans-Cinnamate is a compound formed by the esterification of cholesterol with trans-cinnamic acid. Cholesterol is a vital lipid molecule found in cell membranes, while trans-cinnamic acid is an organic compound derived from cinnamon. This compound combines the structural and functional properties of both cholesterol and trans-cinnamic acid, making it an interesting subject for scientific research.

Mécanisme D'action

Target of Action

Cholesteryl cinnamate, also known as Cholesterol trans-Cinnamate, is a synthetic compound that has been studied for its antimicrobial activity . The primary targets of Cholesteryl cinnamate are pathogenic fungi and bacteria . The compound interacts with these microorganisms, leading to changes in their growth and reproduction .

Mode of Action

Cholesteryl cinnamate interacts with its targets through a mechanism that involves the disruption of the cell membrane and cell wall . Specifically, it has been suggested that the compound directly interacts with ergosterol, a component present in the fungal plasmatic membrane . This interaction leads to changes in the structure and function of the cell membrane, thereby inhibiting the growth and reproduction of the microorganisms .

Biochemical Pathways

The biochemical pathways affected by Cholesteryl cinnamate are related to the synthesis and metabolism of cholesterol . Cholesteryl cinnamate, being a derivative of cinnamic acid, is involved in the cinnamate/monolignol pathway . This pathway provides precursors for various phenylpropanoid compounds, playing a central role in plant secondary metabolism .

Pharmacokinetics

It’s important to note that the compound’s bioavailability and pharmacokinetic properties can be influenced by various factors, including its formulation, route of administration, and the physiological characteristics of the individual .

Result of Action

The result of Cholesteryl cinnamate’s action is the inhibition of the growth and reproduction of pathogenic fungi and bacteria . This is achieved through the disruption of the cell membrane and cell wall, leading to changes in the structure and function of these cellular components .

Action Environment

The action of Cholesteryl cinnamate can be influenced by various environmental factors. For instance, the compound’s photoreactivity has been studied in different environments . It was found that the photoreaction of Cholesteryl cinnamate with other compounds in benzene at ambient temperature resulted in a photocycloadduct . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as temperature and the presence of other compounds .

Analyse Biochimique

Biochemical Properties

Cholesteryl cinnamate plays a significant role in biochemical reactions, particularly in the context of lipid metabolism and cellular signaling. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cholesteryl ester transfer protein, which facilitates the transfer of cholesteryl esters between lipoproteins . This interaction is crucial for maintaining cholesterol homeostasis and regulating lipid levels in the bloodstream. Additionally, cholesteryl cinnamate can influence the activity of enzymes involved in the biosynthesis of other sterols and lipids, thereby impacting overall lipid metabolism.

Cellular Effects

Cholesteryl cinnamate exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, cholesteryl cinnamate can modulate the activity of signaling molecules involved in lipid metabolism, such as sterol regulatory element-binding proteins . This modulation can lead to changes in the expression of genes involved in cholesterol biosynthesis and uptake. Furthermore, cholesteryl cinnamate can affect cellular metabolism by altering the balance of lipid and sterol synthesis, which can impact cell membrane composition and function.

Molecular Mechanism

The molecular mechanism of cholesteryl cinnamate involves its binding interactions with various biomolecules. It can bind to cholesteryl ester transfer protein, thereby influencing the transfer of cholesteryl esters between lipoproteins . This binding interaction can lead to changes in the distribution of cholesterol within the body, impacting lipid levels and overall cholesterol homeostasis. Additionally, cholesteryl cinnamate can inhibit or activate specific enzymes involved in lipid metabolism, leading to changes in gene expression and metabolic flux.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cholesteryl cinnamate can change over time. Studies have shown that cholesteryl cinnamate is relatively stable under controlled conditions, but it can degrade over extended periods . This degradation can lead to changes in its biochemical properties and effects on cellular function. Long-term studies have indicated that cholesteryl cinnamate can have sustained effects on lipid metabolism and cellular signaling pathways, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of cholesteryl cinnamate can vary with different dosages in animal models. At lower doses, cholesteryl cinnamate has been observed to positively influence lipid metabolism and cholesterol homeostasis . At higher doses, it can lead to toxic or adverse effects, such as liver damage and disruptions in lipid metabolism . These threshold effects highlight the importance of careful dosage regulation when studying cholesteryl cinnamate in animal models.

Metabolic Pathways

Cholesteryl cinnamate is involved in several metabolic pathways, particularly those related to lipid and sterol metabolism. It interacts with enzymes such as cholesteryl ester transfer protein and sterol regulatory element-binding proteins, influencing the synthesis and distribution of cholesterol and other lipids . These interactions can lead to changes in metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, cholesteryl cinnamate is transported and distributed through interactions with specific transporters and binding proteins. Cholesteryl ester transfer protein plays a key role in mediating the transport of cholesteryl cinnamate between lipoproteins . This transport is essential for maintaining cholesterol homeostasis and ensuring the proper distribution of lipids within the body. Additionally, cholesteryl cinnamate can accumulate in certain tissues, influencing its localization and effects.

Subcellular Localization

Cholesteryl cinnamate is localized to specific subcellular compartments, where it exerts its activity and function. It has been observed to localize to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism . This localization is facilitated by targeting signals and post-translational modifications that direct cholesteryl cinnamate to the appropriate cellular compartments. The subcellular localization of cholesteryl cinnamate is crucial for its role in regulating lipid metabolism and cellular signaling pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cholesterol trans-Cinnamate can be synthesized through esterification reactions. One common method involves the reaction of cholesterol with trans-cinnamic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions with an appropriate solvent like toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous-flow microreactors to enhance efficiency and yield. These reactors allow for precise control of reaction parameters, such as temperature and flow rate, leading to higher conversion rates and product purity .

Analyse Des Réactions Chimiques

Types of Reactions: Cholesterol trans-Cinnamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Cholesterol trans-Cinnamate has diverse applications in scientific research:

Chemistry: Used as a model compound to study esterification and other organic reactions.

Biology: Investigated for

Propriétés

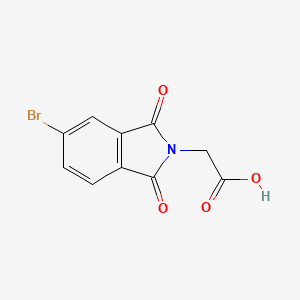

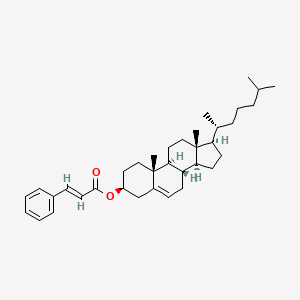

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-15,19,25-26,29-33H,9-11,16-18,20-24H2,1-5H3/b19-14+/t26-,29+,30+,31-,32+,33+,35+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESYLMLHRKCTFF-MFLJIVHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC=CC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014583 | |

| Record name | Cholest-5-en-3-beta-yl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50305-81-2, 1990-11-0 | |

| Record name | Cholesterol trans-cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50305-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3-ol (3beta)-, 3-(3-phenyl-2-propenoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001990110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(3-phenyl-2-propenoate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3-beta-yl cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3-β-yl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular structure of cholesteryl cinnamate and what are its key physicochemical properties?

A1: Cholesteryl cinnamate (also known as cholesterol trans-cinnamate) is an ester derived from cholesterol and trans-cinnamic acid. Its molecular formula is C36H52O2 and its molecular weight is 532.8 g/mol [, ]. It exhibits liquid crystal properties, specifically forming a cholesteric mesophase [, ].

Q2: How does the presence of trifluoromethyl-substituted mesogens influence the liquid crystalline behavior of cholesteryl cinnamate-based polymers?

A2: Research indicates that incorporating trifluoromethyl-substituted mesogens into cholesteryl cinnamate-based polysiloxane polymers leads to a shift from a chiral nematic phase to a chiral smectic A mesophase []. This is attributed to the fluorophobic effect, which enhances smectic order by promoting interactions between the trifluoromethyl-substituted mesogens.

Q3: Can cholesteryl cinnamate form different solid phases depending on the crystallization conditions?

A3: Yes, studies employing differential scanning calorimetry and X-ray powder diffractometry revealed that cholesteryl cinnamate can adopt different solid phase structures depending on whether it is crystallized from a melt or from solution [].

Q4: How does the photoreactivity of cholesteryl cinnamate vary across different physical states?

A4: Cholesteryl cinnamate undergoes photodimerization upon irradiation with UV light [, ]. Interestingly, the rate and course of the photoreaction are influenced by its physical state. The dimerization rate is higher in the mesomorphic state compared to the isotropic liquid state, and significantly slower in the solid state []. This highlights the impact of molecular ordering on the photochemical behavior of this compound.

Q5: Does the length of the aliphatic chain in structurally related compounds impact their liquid crystal properties?

A5: Yes, studies exploring steric effects in mesogens demonstrate that the length of both the aromatic core and the flexible aliphatic chains influences the thermal stability of various mesophases, including smectic A, nematic, and cholesteric phases [].

Q6: Can cholesteryl cinnamate be used for chromatographic separation of specific compounds?

A6: Yes, cholesteryl cinnamate has been successfully employed as a stationary phase in gas chromatography, particularly for separating geometric isomers of olefinic aliphatic insect pheromones []. This application leverages the unique selectivity offered by the liquid crystal phase of cholesteryl cinnamate.

Q7: Has cholesteryl cinnamate been found in any biological contexts?

A7: Interestingly, there is a documented case of a pediatric patient who underwent liver transplantation for biliary atresia. Post-transplantation analysis of the native liver revealed a stone in the portal vein. X-ray diffraction analysis identified cholesteryl cinnamate as one of the constituents of this stone []. This unexpected finding raises questions about the potential role of cholesteryl cinnamate in certain physiological or pathological processes.

Q8: Are there any theoretical models that can predict the optical properties of cholesteryl cinnamate?

A8: Yes, theoretical frameworks have been developed to describe the rotatory dispersion and circular dichroism of cholesteric liquid crystals, including cholesteryl cinnamate []. These models provide valuable insights into the optical behavior of such materials.

Q9: Can the stereoselectivity of reactions involving cholesteryl cinnamate be controlled?

A9: Research suggests that the diastereoselectivity of [2π + 2π] photocycloaddition reactions involving cholesteryl cinnamate can be influenced by the reaction medium, particularly by conducting the reaction in a liquid crystalline phase []. This control over stereoselectivity has significant implications for synthetic applications.

Q10: How does the photoreactivity of cholesteryl cinnamate compare to other liquid crystalline cinnamoyl compounds?

A10: Comparative studies between cholesteryl cinnamate (CC) and a novel nematic liquid crystal (PCPC) containing a cinnamoyl moiety revealed distinct photoreaction behaviors []. While PCPC exhibits both photodimerization and photoisomerization in the nematic state, CC displays a more complex reaction profile, highlighting the influence of molecular structure on photochemical pathways.

Q11: Can cholesteryl cinnamate be incorporated into thin films, and if so, what are their properties?

A11: Yes, cholesteryl cinnamate can be used to create vitrified liquid crystal films []. These films retain the characteristic textures of the liquid crystalline phase, offering potential applications in optical and electronic devices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B6593223.png)

![[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6593272.png)

![Bis[(1H,1H,2H,2H-perfluorooctyl)dimethylsiloxy]chloromethylsilane](/img/structure/B6593318.png)